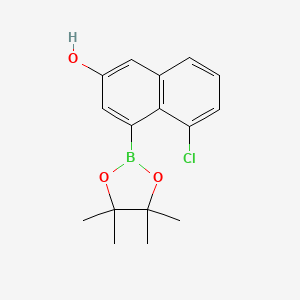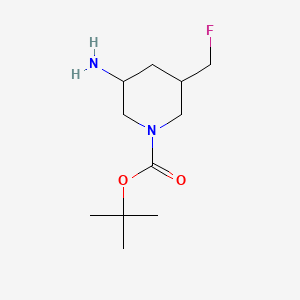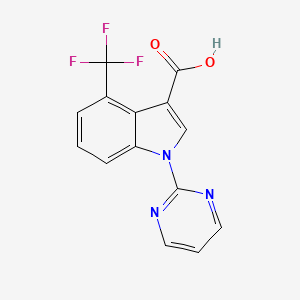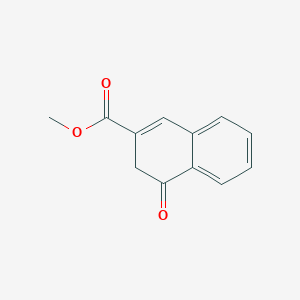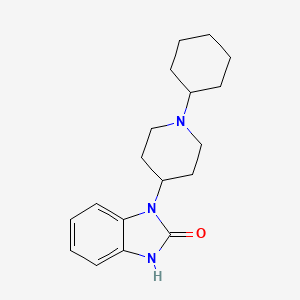
1-(1-Cyclohexyl-piperidin-4-yl)-1,3-dihydro-benzoimidazol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Cyclohexyl-piperidin-4-yl)-1,3-dihydro-benzoimidazol-2-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring fused with a benzimidazole moiety, making it a versatile candidate for research in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Cyclohexyl-piperidin-4-yl)-1,3-dihydro-benzoimidazol-2-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a cyclohexylamine derivative.
Introduction of the Benzimidazole Moiety: The benzimidazole ring is introduced through a condensation reaction with an appropriate benzimidazole precursor.
Coupling of the Two Rings: The final step involves coupling the piperidine and benzimidazole rings under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
化学反应分析
Types of Reactions
1-(1-Cyclohexyl-piperidin-4-yl)-1,3-dihydro-benzoimidazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the piperidine or benzimidazole rings are replaced with other groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl or acyl groups, onto the piperidine or benzimidazole rings.
科学研究应用
1-(1-Cyclohexyl-piperidin-4-yl)-1,3-dihydro-benzoimidazol-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-(1-Cyclohexyl-piperidin-4-yl)-1,3-dihydro-benzoimidazol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
1-(1-Cyclohexyl-piperidin-4-yl)-1,3-dihydro-benzoimidazol-2-one can be compared with other similar compounds, such as:
1-(1-Cyclohexyl-piperidin-4-yl)-acetic acid hydrochloride: This compound shares the piperidine ring but has an acetic acid moiety instead of the benzimidazole ring.
1-Cyclohexyl-4-piperidinol: This compound features a hydroxyl group on the piperidine ring, making it structurally similar but functionally different.
1-Cyclohexyl-4-piperidinone:
The uniqueness of this compound lies in its combination of the piperidine and benzimidazole rings, which imparts distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C18H25N3O |
|---|---|
分子量 |
299.4 g/mol |
IUPAC 名称 |
3-(1-cyclohexylpiperidin-4-yl)-1H-benzimidazol-2-one |
InChI |
InChI=1S/C18H25N3O/c22-18-19-16-8-4-5-9-17(16)21(18)15-10-12-20(13-11-15)14-6-2-1-3-7-14/h4-5,8-9,14-15H,1-3,6-7,10-13H2,(H,19,22) |
InChI 键 |
VSWSLQBTTUYKSP-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)N2CCC(CC2)N3C4=CC=CC=C4NC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


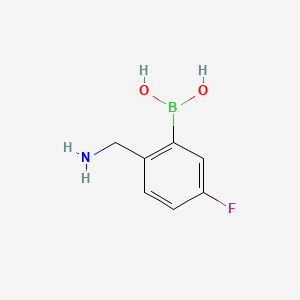
![2,7-Diazaspiro[3.5]nonan-1-one, 7-methyl-](/img/structure/B13923253.png)
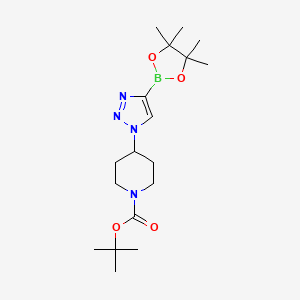
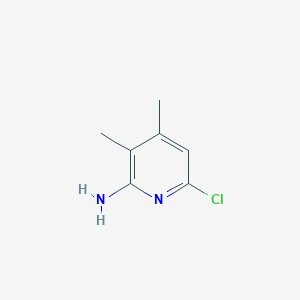
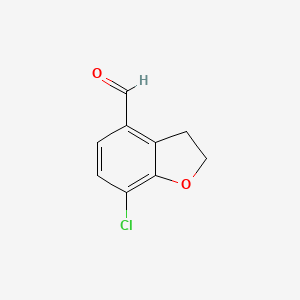
![3-[1-(Trifluoromethyl)vinyl]benzonitrile](/img/structure/B13923289.png)
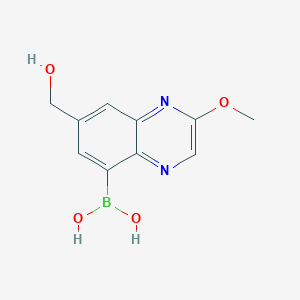
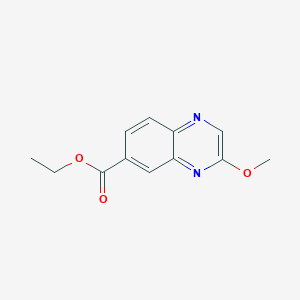
![[4-(5-Pyrimidinyl)phenyl]acetonitrile](/img/structure/B13923309.png)
